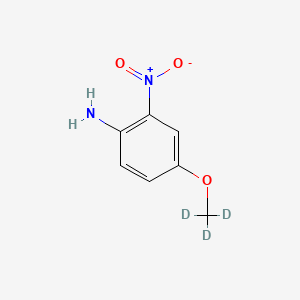

4-Methoxy-2-nitroaniline-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-4-(trideuteriomethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFMJFXFXQAFGBO-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662081 | |

| Record name | 4-[(~2~H_3_)Methyloxy]-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922730-95-8 | |

| Record name | 4-[(~2~H_3_)Methyloxy]-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Electrophilic Aromatic Substitution:

A common reaction for aniline (B41778) derivatives is electrophilic aromatic substitution on the benzene (B151609) ring. For instance, nitration introduces an additional nitro group. The generally accepted mechanism for aromatic nitration involves the slow, rate-determining attack of the nitronium ion (NO₂⁺) on the aromatic ring to form a carbocation intermediate (the sigma complex). masterorganicchemistry.com The subsequent, rapid step is the deprotonation (or de-deuteration) to restore aromaticity.

Because the C-H (or C-D) bond is broken after the rate-determining step, the rate of reaction is largely insensitive to isotopic substitution on the ring. Studies on the nitration of other aromatic compounds have confirmed this, showing KIE values near unity (kH/kD ≈ 1). masterorganicchemistry.comchegg.com Therefore, if the deuterium (B1214612) atoms in 4-Methoxy-2-nitroaniline-d3 are located on the aromatic ring, its rate of nitration would be expected to be very similar to that of the non-deuterated compound.

Reactions Involving the Methoxy Group O Demethylation :

If the deuteration is on the methoxy (B1213986) group (-OCD₃), reactions involving the cleavage of these C-D bonds would be significantly affected. O-demethylation is a common metabolic or synthetic transformation. If the mechanism involves the rate-determining abstraction of a hydrogen/deuterium (B1214612) atom from the methoxy group, a substantial primary KIE would be anticipated.

Reactions Involving the Amino Group N H/n D Bond Cleavage :

Alternatively, if the deuteration is on the amino group (-ND₂), with the third deuterium (B1214612) elsewhere, reactions involving proton transfer from this group would be subject to a KIE. For example, in base-catalyzed reactions where the deprotonation of the amine is the rate-limiting step, a large KIE would be observed. Studies on proton-transfer reactions from the related compound 4-nitrophenylnitromethane to various nitrogen bases have shown very large KIE values (kH/kD > 18), indicating that C-H bond cleavage is central to the rate-determining step. rsc.org A similar effect would be expected for rate-limiting N-D bond cleavage in 4-Methoxy-2-nitroaniline-d3.

Degradation Pathways

The following data tables summarize the principles of the kinetic isotope effect and its application to hypothetical reactions of this compound.

Interactive Data Table: General Kinetic Isotope Effects (KIE)

| Reaction Type / Mechanism | Typical kH/kD Value | Implication for Rate-Determining Step (RDS) | Reference |

| Electrophilic Aromatic Substitution (Nitration) | ~ 1 | C-H bond cleavage does not occur in the RDS. | masterorganicchemistry.comchegg.com |

| E2 Elimination | > 2 (e.g., ~6.7) | C-H bond cleavage occurs in the RDS. | libretexts.org |

| Proton Transfer (from Carbon Acid) | > 10 (e.g., >18) | C-H bond cleavage is integral to the RDS. | rsc.org |

| Secondary Isotope Effect (e.g., Sₙ2 at adjacent C) | 0.85 - 1.5 | C-H bond not broken, but hybridization changes at RDS. | cdnsciencepub.com |

Interactive Data Table: Predicted KIE for Transformations of this compound

| Hypothetical Reaction | Site of Deuteration (-d3) | Predicted kH/kD | Rationale |

| Ring Nitration | Aromatic Ring (C-D) | ~ 1 | C-D bond is broken after the rate-determining step. |

| O-Demethylation | Methoxy (B1213986) Group (-OCD₃) | > 2 | Rate-determining step involves C-D bond cleavage. |

| N-Alkylation | Amino Group (-ND₂) | ~ 1 | N-D bond is not broken in the rate-determining step. |

| Base-catalyzed N-Deprotonation | Amino Group (-ND₂) | > 2 | Rate-determining step involves N-D bond cleavage. |

Advanced Analytical and Spectroscopic Characterization

Chromatographic Separation and Quantification Techniques

Chromatography is fundamental to the analysis of 4-Methoxy-2-nitroaniline-d3, enabling its separation from complex mixtures and subsequent quantification. Various chromatographic methods are employed, each offering distinct advantages for specific analytical challenges.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Degradation Studies

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of 4-Methoxy-2-nitroaniline (B140478) and its deuterated isotopologue. Reverse-phase HPLC methods are commonly utilized for the separation of this compound. sielc.comsielc.com A typical mobile phase for such separations consists of a mixture of acetonitrile (B52724) and water, often with the addition of an acid like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.comsielc.com

In environmental studies, HPLC has been instrumental in monitoring the remediation of sites contaminated with dye intermediates, including 4-methoxy-2-nitroaniline. For instance, the concentration of 4-methoxy-2-nitroaniline in eluent from soil washing experiments has been determined using an Agilent 1220 Infinity II HPLC system. mdpi.com The analysis was performed on an Agilent XDB-C18 column with a mobile phase of water and methanol (B129727) in a 6:4 ratio, a flow rate of 1 mL/min, and UV detection at 232 nm. mdpi.com

The versatility of HPLC allows for its application in various contexts, from quality control of the compound itself to studying its degradation products in different environmental or biological samples. researchgate.net

Table 1: HPLC Method Parameters for 4-Methoxy-2-nitroaniline Analysis

| Parameter | Value |

| Instrument | Agilent 1220 Infinity II HPLC |

| Column | Agilent XDB-C18 |

| Mobile Phase | Water:Methanol (6:4) |

| Flow Rate | 1 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 232 nm |

| Data derived from a study on the washing of 4-methoxy-2-nitroaniline from a contaminated site. mdpi.com |

Ultra-Performance Liquid Chromatography (UPLC) in High-Resolution Separations

For faster and more efficient separations, Ultra-Performance Liquid Chromatography (UPLC) is an advantageous alternative to conventional HPLC. UPLC systems utilize columns with smaller particle sizes (typically under 2 µm), which allows for higher resolution and sensitivity, as well as reduced analysis times. Methods developed for HPLC can often be adapted for UPLC systems, particularly when using columns with smaller 3 µm particles for faster applications. sielc.comsielc.com The separation of a wide range of analytes, including various aromatic amines, has been successfully achieved using UPLC, demonstrating its power in resolving complex mixtures. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) Methodologies for Impurity Profiling

High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid and cost-effective method for the identification and quantification of impurities. A validated HPTLC method has been developed for the determination of 4-methoxy-2-nitroaniline as a potential genotoxic impurity in the pharmaceutical drug omeprazole (B731). researchgate.net

This method utilized a mobile phase of methanol, n-hexane, and ethyl acetate (B1210297) (0.5:5:5.5, V/V/V). researchgate.net The detection of omeprazole and the 4-methoxy-2-nitroaniline impurity was performed at 291 nm and 223 nm, respectively. researchgate.net The retention factor (RF) values obtained were 0.25 ± 0.02 for omeprazole and 0.89 ± 0.02 for the impurity. researchgate.net This method demonstrated good linearity, precision, and accuracy, with limit of detection (LOD) and limit of quantification (LOQ) values for the impurity being 0.41 ng per band and 1.25 ng per band, respectively, indicating high sensitivity. researchgate.net

Table 2: HPTLC Method Parameters for 4-Methoxy-2-nitroaniline Impurity Analysis

| Parameter | Value |

| Mobile Phase | Methanol:n-Hexane:Ethyl Acetate (0.5:5:5.5, V/V/V) |

| Detection Wavelength (Impurity) | 223 nm |

| Retention Factor (RF) (Impurity) | 0.89 ± 0.02 |

| LOD (Impurity) | 0.41 ng/band |

| LOQ (Impurity) | 1.25 ng/band |

| Data from a study on the HPTLC-based method development for the analysis of 4-methoxy-2-nitroaniline as a potential genotoxic impurity. researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Intermediate Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It has been successfully employed for the sensitive and selective determination of process-related genotoxic impurities, such as p-anisidine (B42471) and 4-methoxy-2-nitroaniline, in esomeprazole (B1671258) magnesium. ajrconline.org

In one validated method, the recovery for 4-methoxy-2-nitroaniline was between 99.2% and 100.3%. ajrconline.org The limits of detection (LOD) and quantification (LOQ) for 4-methoxy-2-nitroaniline were found to be 0.001 µg g⁻¹ and 0.003 µg g⁻¹, respectively, highlighting the method's high sensitivity for trace-level analysis. ajrconline.org The use of a purge-and-trap system can further enhance the detection of volatile organic analytes in aqueous samples. epa.gov

Mass Spectrometric Analyses

Mass spectrometry is an indispensable tool for the structural elucidation and confirmation of molecular weights of compounds like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is crucial for confirming the molecular weight of 4-Methoxy-2-nitroaniline and its deuterated form. For the non-deuterated compound, the molecular weight is 168.15 g/mol . nih.gov

LC-MS/MS methods have been developed for the analysis of a broad range of primary aromatic amines in biological matrices like human urine. nih.gov These methods often employ electrospray ionization (ESI) in the positive ion mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity. nih.gov For deuterated standards like this compound, LC-MS analysis would be used to confirm the expected mass shift due to the deuterium (B1214612) labeling, ensuring the identity and isotopic purity of the compound.

Tandem Mass Spectrometry (LC-MS/MS, LC-Q-TOF) for Structural Elucidation

Tandem mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone technique for the structural elucidation and confirmation of this compound. Techniques like Quadrupole Time-of-Flight (Q-TOF) mass spectrometry offer high-resolution mass analysis, enabling the determination of the elemental composition with high accuracy.

For this compound, the primary advantage of MS is the ability to confirm the incorporation and location of the deuterium atoms. The mass difference between the deuterated and non-deuterated compound provides direct evidence of successful isotopic labeling. In an LC-MS experiment using deuterated mobile phases like D₂O, care must be taken when interpreting spectra, as exchangeable protons on the amine group (–NH₂) can exchange with deuterium from the solvent, leading to multiple mass peaks for the same analyte. nih.gov However, the deuterium atoms in the methoxy (B1213986) group (-OCD₃) are non-exchangeable and thus provide a stable mass signature.

LC-MS/MS is crucial for distinguishing between isomers, which can be challenging based on mass data alone. researchgate.net By inducing fragmentation of the parent ion and analyzing the resulting product ions, a unique fragmentation pattern or "fingerprint" for the molecule is obtained. This pattern provides information about the molecule's substructures, confirming the connectivity of the methoxy group, nitro group, and amine group to the benzene (B151609) ring. The selection of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) modes significantly enhances the selectivity and sensitivity of detection, which is vital for quantitative applications. japsonline.comnih.gov

Advanced Spectroscopic Characterization Techniques

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for analyzing the chromophoric system of 4-Methoxy-2-nitroaniline and for monitoring its transformation during chemical reactions. The molecule's color and UV-Vis absorption are dictated by its electronic structure, specifically the π-conjugated system of the benzene ring substituted with an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂). rsc.org This "push-pull" configuration facilitates intramolecular charge transfer, resulting in strong absorption in the visible and near-UV regions. rsc.orgrsc.org

The linear absorption spectrum of 4-Methoxy-2-nitroaniline in acetone (B3395972) shows a distinct peak located at approximately 439 nm. aip.org In other analyses, a detection wavelength of 223 nm has been utilized in HPTLC methods. researchgate.net The chromophoric properties of nitroaromatic compounds are a subject of significant research, as they are key contributors to the light-absorbing properties of atmospheric brown carbon. acs.orgnih.govaaqr.org

UV-Vis spectroscopy is also highly effective for reaction monitoring, for instance, in degradation studies. During the Fenton oxidation process of 4-Methoxy-2-nitroaniline, UV-Vis spectra are recorded at different time intervals to track the disappearance of the parent compound and the emergence of intermediates. rsc.org By analyzing the changes in the absorption bands, researchers can infer transformations in the molecule's structure, such as the modification of the aromatic ring or the substituent groups, providing kinetic and mechanistic insights into the reaction process. rsc.orgresearchgate.net

Table 1: UV-Vis Absorption Data for 4-Methoxy-2-nitroaniline

| Solvent/Method | Absorption Maximum (λmax) / Detection Wavelength | Reference |

|---|---|---|

| Acetone | 439 nm | aip.org |

| HPTLC | 223 nm | researchgate.net |

| Fenton Process Monitoring | Spectral evolution over time | rsc.org |

Two-Dimensional Correlation Spectroscopy (2D-COS) is a powerful analytical technique used to interpret series of spectral data that change in response to an external perturbation, such as time, temperature, or concentration. spectroscopyonline.comccspublishing.org.cn It enhances spectral resolution by spreading complex, overlapping one-dimensional spectra into a second dimension, revealing subtle changes and correlations between different spectral features. spectroscopyonline.comvietnamjournal.ruresearchgate.net

In the context of 4-Methoxy-2-nitroaniline, 2D-COS can be applied to a series of spectra (e.g., UV-Vis, IR, or Raman) collected during a chemical process, like its degradation. rsc.orgspectroscopyonline.com The resulting synchronous and asynchronous correlation maps provide detailed information that is not apparent in the original spectra. spectroscopyonline.com

Synchronous Maps: Identify spectral regions that are changing together in the same or opposite direction. This helps to group bands that belong to the same molecular component or are involved in a concerted chemical change.

Asynchronous Maps: Highlight spectral changes that occur out of phase with each other. This is particularly useful for determining the sequence of events during a reaction. For example, it can help establish whether the degradation of a parent compound precedes the formation of a specific intermediate. researchgate.net

By combining HPLC analysis with 2D-COS analysis of UV-Vis spectra taken during the Fenton degradation of 4-Methoxy-2-nitroaniline, researchers have been able to clarify the complex reaction mechanism and identify multiple intermediates, ultimately illustrating the degradation pathway. rsc.org This approach allows for a more profound understanding of dynamically changing chemical systems. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. For this compound, NMR provides comprehensive information on the carbon-hydrogen framework and the precise location of the deuterium atoms.

The hyphenation of Liquid Chromatography with NMR (LC-NMR) is particularly powerful, combining the separation capability of LC with the detailed structural information from NMR. numberanalytics.commdpi.com This is advantageous for analyzing complex mixtures or for confirming the identity of a purified compound without ambiguity. numberanalytics.comresearchgate.net In an LC-NMR experiment, the sample is first separated by the LC system, and the eluent corresponding to the peak of interest is directed into the NMR spectrometer for analysis. numberanalytics.com

For this compound, where the methoxy group is deuterated (-OCD₃), the following would be observed:

¹H NMR: The characteristic singlet peak for the methoxy protons (CH₃), typically seen in the non-deuterated compound, would be absent. chemicalbook.comrsc.org The remaining aromatic protons would provide signals confirming the substitution pattern on the benzene ring.

¹³C NMR: The carbon of the deuterated methoxy group would appear as a multiplet due to coupling with deuterium, and its resonance would be shifted slightly upfield compared to the non-deuterated analog.

²H NMR (Deuterium NMR): A signal corresponding to the -OCD₃ group would be present, confirming the presence and chemical environment of the deuterium label.

The use of deuterated solvents in the LC mobile phase is common in LC-NMR to avoid overwhelming solvent signals. nih.govmdpi.com However, this can lead to the exchange of labile protons (like those on the -NH₂ group) with deuterium, a phenomenon that must be considered during spectral interpretation. nih.gov

Two-Dimensional Correlation Spectroscopy (2D-COS) for Reaction Process Analysis

Development and Validation of Analytical Methods for Trace Analysis and Impurity Detection

Developing and validating robust analytical methods is critical for quantifying 4-Methoxy-2-nitroaniline at trace levels, especially when it is considered a potential genotoxic impurity in pharmaceutical products. researchgate.netajrconline.org Regulatory guidelines, such as those from the International Conference on Harmonisation (ICH), mandate that analytical procedures be validated to demonstrate their suitability for their intended purpose. japsonline.comeuropa.eu Validation involves assessing parameters like specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.neteuropa.eu

Several analytical techniques have been developed and validated for this purpose:

High-Performance Thin-Layer Chromatography (HPTLC): An HPTLC method has been developed for the determination of 4-methoxy-2-nitroaniline as an impurity in omeprazole. researchgate.net The method demonstrated good linearity and sensitivity, with a reported LOD of 0.41 ng/band and an LOQ of 1.25 ng/band for the impurity. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): A sensitive GC-MS method was developed to analyze 4-Methoxy-2-nitroaniline as a genotoxic impurity in Esomeprazole magnesium. ajrconline.org This method, operating in selected ion monitoring (SIM) mode, achieved an LOQ of 3.16 µg g⁻¹ (ppm) relative to the drug substance. ajrconline.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS/MS is often the preferred method for trace-level quantification of potential genotoxic impurities due to its high sensitivity and specificity. japsonline.comijpsjournal.comedqm.eu While a specific validated method for the deuterated form was not detailed in the search results, methods for analogous nitroaniline impurities show that LOD values in the range of 0.05 µg/mL are achievable. japsonline.com

The validation of these methods ensures that they are sufficiently sensitive, accurate, and precise for quality control, allowing for the reliable detection and quantification of 4-Methoxy-2-nitroaniline at levels required to ensure the safety and quality of pharmaceutical products. edqm.eusemanticscholar.org

Table 2: Validation Parameters for Analytical Methods Detecting 4-Methoxy-2-nitroaniline

| Technique | Analyte Status | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference |

|---|---|---|---|---|---|

| HPTLC | Impurity | 0.41 ng/band | 1.25 ng/band | 10–50 ng/band | researchgate.net |

Applications in Chemical Synthesis and Advanced Materials Research

Role as a Key Organic Synthesis Intermediate

4-Methoxy-2-nitroaniline-d3, and its non-deuterated parent compound, are important intermediates in organic synthesis. chemicalbull.comsihaulichemicals.co.in The presence of amino, nitro, and methoxy (B1213986) functional groups on the benzene (B151609) ring allows for a wide range of chemical transformations, making it a versatile precursor for more complex molecular architectures. punagri.com

Synthesis of Complex Pharmaceutical Precursors

The non-deuterated form, 4-Methoxy-2-nitroaniline (B140478), is a crucial starting material in the synthesis of various pharmaceutical compounds. sihaulichemicals.co.inpunagri.com It is a key intermediate in the production of certain proton pump inhibitors, a class of drugs used to treat acid-related gastrointestinal conditions. patsnap.comchemicalbook.comgoogle.com Specifically, it is used in the preparation of isotopically substituted benzimidazoles, which are investigated as proton pump inhibitors. chemicalbook.com The synthesis of these complex pharmaceutical precursors often involves multi-step processes where the aniline (B41778) derivative is modified to build the final drug molecule. patsnap.comgoogle.com For instance, the synthesis of omeprazole (B731), a widely used proton pump inhibitor, utilizes 4-methoxy-2-nitroaniline as a key building block. punagri.compatsnap.comgoogle.com

Precursor for Azo Dyes and Specialty Pigments

Historically and currently, 4-Methoxy-2-nitroaniline is a significant intermediate in the manufacturing of azo dyes and pigments. chemicalbull.comsihaulichemicals.co.inontosight.ai Azo dyes represent the largest and most versatile class of synthetic colorants. daryatamin.com The synthesis of these dyes involves a diazotization reaction of the primary aromatic amine (the amino group on the 4-Methoxy-2-nitroaniline), followed by a coupling reaction with a suitable coupling component. researchgate.net The specific structure of the resulting azo dye determines its color and properties. 4-Methoxy-2-nitroaniline is also known by the name Fast Bordeaux GP Base, indicating its use in producing specific color shades in the bordeaux range. chemicalbull.compunagri.com

Building Block for Diverse Heterocyclic Compounds

The versatile reactivity of 4-Methoxy-2-nitroaniline makes it a valuable building block for the synthesis of a wide array of heterocyclic compounds. nih.gov Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. nih.gov The amino and nitro groups on the 4-Methoxy-2-nitroaniline ring can be manipulated to form various heterocyclic systems. For example, the reduction of the nitro group to an amine, followed by cyclization reactions, is a common strategy to produce benzimidazoles and other related heterocyclic structures. researchgate.net These heterocyclic scaffolds are core components in a vast number of biologically active molecules. nih.gov

Exploration in Electroactive Materials Development

The unique electronic properties stemming from the combination of electron-donating (amino and methoxy) and electron-withdrawing (nitro) groups make 4-Methoxy-2-nitroaniline and its derivatives interesting candidates for research in electroactive materials.

Potential in Organic Light-Emitting Diodes (OLEDs)

While direct application of this compound in commercial OLEDs is not widely documented, the fundamental structure of its parent compound is relevant to the design of materials for these devices. OLEDs are composed of thin layers of organic materials that emit light when an electric current is applied. jmaterenvironsci.com The efficiency and color of the emitted light depend on the chemical structure of the organic molecules used in the emissive layer. The development of novel organic materials with tailored electronic properties is a key area of OLED research. researchgate.net The substituted aniline framework of 4-Methoxy-2-nitroaniline provides a scaffold that can be chemically modified to tune its photoluminescent properties, potentially leading to new materials for OLED applications.

Application in Organic Solar Cells (OSCs)

Similar to OLEDs, the performance of organic solar cells (OSCs) is highly dependent on the electronic properties of the organic materials used. OSCs convert sunlight into electricity through the photovoltaic effect in an organic semiconductor material. nih.gov Research in this field focuses on designing and synthesizing new organic molecules and polymers that can efficiently absorb sunlight and generate charge carriers. The donor-acceptor character inherent in the structure of 4-Methoxy-2-nitroaniline makes its derivatives potential components in the active layer of OSCs. By modifying the core structure, researchers can influence the energy levels and charge transport properties of the resulting materials, which are critical parameters for OSC performance. nih.gov

Integration into Metal-Organic Frameworks (MOFs) Synthesis and Functionalization

The unique molecular structure of 4-Methoxy-2-nitroaniline, featuring a combination of electron-donating (methoxy and amino) and electron-withdrawing (nitro) groups, presents intriguing possibilities for its use in the synthesis and functionalization of Metal-Organic Frameworks (MOFs). While direct reports on the integration of 4-Methoxy-2-nitroaniline or its deuterated isotopologue, this compound, into MOF structures are not prevalent in existing literature, the principles of MOF chemistry allow for a well-reasoned exploration of its potential. The incorporation of such a multifunctional organic linker could lead to the development of novel MOFs with tailored properties for specific applications in catalysis, sensing, and gas separation.

The primary route for integrating this compound into a MOF would be through its use as a functionalized ligand. This would require the modification of the aniline molecule to include coordinating groups, such as carboxylates or azoles, that can bind to the metal centers of the MOF. For instance, the creation of a dicarboxylic acid derivative of 4-Methoxy-2-nitroaniline would make it a suitable building block for MOF synthesis. The resulting MOF would have its pores decorated with the methoxy, nitro, and amino functionalities of the original molecule, thereby imparting specific chemical characteristics to the framework.

Research has demonstrated the successful synthesis of MOFs using ligands with similar functionalities. For example, the Zr-based MOF, UiO-66, and its derivatives have been synthesized with various functionalized linkers, including those with amino and nitro groups. rsc.org The introduction of these groups has been shown to tune the electronic and optical properties of the material. rsc.org Furthermore, bifunctional linkers containing both amino and nitro groups, such as those derived from para-nitroaniline, have been successfully used to create novel UiO-66 type MOFs. rsc.org This precedent suggests that a dicarboxylate version of 4-Methoxy-2-nitroaniline could be a viable linker for creating highly functionalized MOFs.

The presence of the nitro group, in particular, has been shown to be beneficial in MOFs designed for specific applications. Nitro-functionalized MOFs have been investigated for their enhanced catalytic activities and their potential in colorimetric sensing. nih.gov The electron-withdrawing nature of the nitro group can influence the electronic environment of the MOF, potentially enhancing its performance in various applications.

The role of the deuterated methoxy group (-OCD₃) in this compound would be primarily for advanced characterization of the resulting MOF. Techniques such as neutron scattering and solid-state deuterium (B1214612) nuclear magnetic resonance (²H NMR) spectroscopy rely on isotopic labeling to probe the structure and dynamics of materials at a molecular level. By using the deuterated ligand, researchers could gain valuable insights into the orientation and mobility of the functional groups within the MOF pores, as well as study the interactions between the MOF and guest molecules. This is a common strategy in MOF research to understand structure-property relationships.

Another potential application of 4-Methoxy-2-nitroaniline is in the post-synthetic modification of existing MOFs. In this approach, a pre-synthesized MOF with reactive sites, such as open metal sites or functional groups that can undergo further reactions, is treated with 4-Methoxy-2-nitroaniline. The amino group of the aniline could be used to graft the molecule onto the MOF structure, thereby introducing its specific functionalities without the need to design a new synthesis route from scratch. Amine functionalization is a widely used technique in MOF chemistry to enhance properties like CO₂ selectivity in gas separation applications. researchgate.net

The following table outlines the potential applications of MOFs functionalized with this compound, based on the known effects of its constituent functional groups in other MOF systems.

| Functional Group | Potential Application in MOF | Rationale |

| Nitro (-NO₂) Group | Sensing of specific analytes, Catalysis | The electron-withdrawing nature can enhance interactions with guest molecules and influence the catalytic activity of the metal centers. nih.gov |

| Amino (-NH₂) Group | Gas separation (e.g., CO₂ capture), Post-synthetic modification anchor | The basic nature of the amino group can increase the affinity for acidic gases like CO₂, and it provides a reactive handle for further functionalization. researchgate.net |

| Methoxy (-OCH₃) Group | Tuning of electronic properties, Hydrophobicity modification | The electron-donating methoxy group can modulate the electronic structure of the MOF and alter the polarity of the pores. |

| Deuterated Methoxy (-OCD₃) Group | Advanced structural and dynamic characterization | Enables the use of neutron scattering and ²H NMR to study ligand orientation, framework dynamics, and host-guest interactions. |

While the direct synthesis of MOFs with this compound as a linker remains a prospective area of research, the existing body of work on functionalized MOFs provides a strong foundation for its potential utility. The development of such materials could lead to significant advancements in the design of MOFs with highly specific and tunable properties for a range of advanced applications.

Isotopic Labeling Strategies and Research Applications

Rationale for Deuterium (B1214612) Labeling in Mechanistic and Metabolic Studies

Deuterium labeling, the replacement of one or more hydrogen atoms in a molecule with deuterium, is a fundamental technique for investigating the mechanisms of chemical reactions and the metabolic fate of compounds. The rationale for its use is grounded in the mass difference between protium (B1232500) (¹H) and deuterium (²H or D). This difference leads to a stronger and more stable carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.

This increased bond strength can alter the rate of reactions that involve the breaking of this bond, a phenomenon known as the kinetic isotope effect (KIE). numberanalytics.comlibretexts.org By measuring these changes in reaction rates, researchers can gain profound insights into the transition states and rate-determining steps of a reaction mechanism. numberanalytics.comosti.gov

In metabolic studies, deuterium-labeled compounds are invaluable as tracers. Since the deuterium label does not significantly alter the biochemical properties of the molecule, it can be tracked within a biological system using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. evitachem.com This allows scientists to follow the absorption, distribution, metabolism, and excretion (ADME) of a drug or xenobiotic, identifying metabolites and clarifying metabolic pathways without the need for radioactive isotopes. evitachem.comcardiff.ac.uk The use of deuterated compounds can therefore provide crucial information for drug development and safety assessment. cardiff.ac.uk

Application of 4-Methoxy-2-nitroaniline-d3 as a Labeled Tracer in Chemical and Biochemical Investigations

This compound serves as a specialized labeled tracer, primarily utilized as a stable isotope-labeled internal standard or as a building block for more complex labeled molecules. lookchem.compharmaffiliates.com The presence of the three deuterium atoms on the methoxy (B1213986) group (a trideuteriomethoxyl group) provides a distinct mass signature that allows for its precise quantification and differentiation from its non-labeled counterpart in complex mixtures. evitachem.com

In chemical investigations, its primary role is as an intermediate in the synthesis of other labeled compounds. lookchem.compharmaffiliates.com By incorporating the -OCD₃ group from the start, chemists can build larger, more complex molecules that carry this stable isotope tag. This is particularly useful in fields like medicinal chemistry, where tracking the fate of a potential drug molecule is essential. evitachem.com The deuterated methoxy group is generally metabolically stable, ensuring that the label remains on the molecule as it undergoes various transformations.

Synthesis of Isotopically Substituted Benzimidazoles for Proton Pump Inhibitor Research

A significant application of this compound is in the synthesis of isotopically substituted benzimidazoles, a class of compounds central to proton pump inhibitors (PPIs). lookchem.compharmaffiliates.com PPIs, such as Omeprazole (B731), are widely used medications for treating acid-reflux and gastric ulcers. punagri.comjnmjournal.org The non-labeled form, 4-Methoxy-2-nitroaniline (B140478), is a known key starting material for the synthesis of Omeprazole. punagri.com

The resulting deuterated PPIs are used in pharmacokinetic studies to understand how the drugs are processed by the body. evitachem.com Deuteration at specific sites can sometimes alter the rate of metabolic breakdown, potentially leading to improved pharmacokinetic profiles. Research in this area utilizes these labeled compounds to investigate such effects, contributing to the development of next-generation therapies for acid-related disorders. jnmjournal.orgresearchgate.net

Investigation of Kinetic Isotope Effects (KIEs) for Reaction Mechanism Elucidation

The investigation of kinetic isotope effects (KIEs) is a powerful method for deducing reaction mechanisms, and compounds like this compound are ideal for such studies. numberanalytics.comlibretexts.org A KIE is the ratio of the reaction rate of a compound with a light isotope (like hydrogen) to the rate of the identical compound with a heavy isotope (like deuterium) at the same position. numberanalytics.com

There are two main types of KIEs:

Primary KIE (1° KIE): This occurs when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.orgnumberanalytics.com A significant primary KIE (typically kH/kD > 2) is strong evidence that the C-H bond is being cleaved in the slowest step. nih.gov

Secondary KIE (2° KIE): This is observed when the isotopic substitution is at a position not directly involved in bond-breaking or formation in the rate-determining step. libretexts.orgnih.gov These effects are usually smaller (kH/kD ≈ 0.7–1.5) and provide information about changes in hybridization or the steric environment of the transition state. libretexts.org

While specific KIE studies involving the methoxy group of this compound are not prominently documented in readily available literature, the principle remains applicable. If a reaction mechanism involved the cleavage of a C-H bond on the methoxy group in its rate-determining step, substituting it with the deuterated analog would result in a primary KIE. More commonly, a secondary KIE might be observed in reactions where the methoxy group influences the electronic or steric environment of the reaction center. By measuring these effects, chemists can confirm or rule out proposed mechanistic pathways. osti.gov

Environmental Transformation and Remediation Research

Degradation Pathways in Contaminated Environmental Systems

The molecular structure of 4-Methoxy-2-nitroaniline (B140478), characterized by a stable benzene (B151609) ring with a nitro group, contributes to its environmental persistence and resistance to natural degradation. researchgate.net Research into its breakdown in contaminated systems reveals complex pathways and the formation of various by-products.

Studies on the degradation of 4M2NA, particularly through processes like Fenton oxidation, show that while the parent compound can be completely decomposed, this does not always equate to full mineralization. rsc.orgrsc.org The process often leads to the formation of intermediate by-products that are resistant to further oxidation. rsc.orgrsc.org

During Fenton oxidation, the initial attack by hydroxyl radicals (•OH) is believed to occur at the amino (–NH2) group, the most electron-dense site, leading to the formation of 2-nitro-4-methoxyphenol. rsc.org Subsequent reactions can include deamination to form 1-methoxy-3-nitrobenzene, which is then further oxidized. rsc.org This cascade of reactions results in the opening of the benzene ring and the formation of smaller, more stable organic acids. rsc.orgrsc.org

A comprehensive analysis identified nineteen different reaction intermediates during the Fenton oxidation of 4M2NA. rsc.orgrsc.org The primary end-products of this degradation pathway are short-chain carboxylic acids. rsc.org Specifically, oxalic acid, acetic acid, and formic acid have been identified as the main final by-products before complete mineralization. rsc.orgrsc.org The presence of these acids accounts for a significant portion of the remaining total organic carbon in the system. rsc.org

The efficiency of mineralization is a key metric in evaluating remediation technologies. It is often measured by the reduction in Total Organic Carbon (TOC). Research into the Fenton oxidation of a 100 mg/L solution of 4M2NA demonstrated that even after the complete decomposition of the initial compound, the TOC removal efficiency was only between 30.70% and 31.54%. rsc.orgrsc.org This low mineralization rate indicates that a substantial portion of the organic carbon from the parent molecule was converted into recalcitrant intermediates rather than being fully mineralized to carbon dioxide and water. rsc.orgrsc.org

However, theoretical calculations based on the measured concentrations of the primary by-products (oxalic acid, acetic acid, and formic acid) and the remaining 4M2NA accounted for approximately 94.41% to 97.11% of the measured TOC. rsc.orgrsc.org This high correlation confirms that these small organic acids are the principal stable intermediates in the degradation process. rsc.orgrsc.org

Formation of Recalcitrant By-products During Environmental Degradation Processes

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a class of remedial technologies considered highly suitable for treating wastewater containing recalcitrant organic compounds like 4M2NA. rsc.orgnih.gov These methods are based on the generation of highly reactive hydroxyl radicals (•OH), which have a strong oxidation potential capable of breaking down complex organic molecules. nih.govnih.gov

Fenton's reagent (a mixture of ferrous iron (Fe²⁺) and hydrogen peroxide (H₂O₂)) is a commonly studied AOP for 4M2NA degradation. rsc.orgrsc.org The Fenton process has been shown to be highly effective at decomposing 4M2NA in aqueous solutions. rsc.org The efficiency of the Fenton process is dependent on several factors, including pH and the concentration of the reagents. Optimal TOC removal (16.88%) was observed at a pH of 3.0. rsc.org Similarly, the concentration of Fe²⁺ is crucial; TOC removal increased as the Fe²⁺ concentration rose to 0.4 mM but decreased at higher concentrations. rsc.org Other AOPs, such as ozonation and photocatalysis, are also used for treating wastewaters containing aniline (B41778) derivatives. nih.gov

In Situ Remediation Strategies for Contaminated Sites

In situ remediation involves treating contaminants directly within the soil or groundwater, which can be more cost-effective and less disruptive than excavation and off-site treatment. oil-gasportal.com For sites contaminated with 4M2NA, soil washing and elution techniques are a primary focus. mdpi.com

Soil washing is a technique designed to release contaminants from the soil matrix into a liquid phase, which can then be extracted and treated. mdpi.com Field studies at a former dye intermediate production site in northwest China have investigated the effectiveness of various eluting agents for removing 4M2NA from contaminated aquifer media. mdpi.com

These studies compared the performance of deionized water, non-ionic surfactants, and alcohol-based eluting agents. The results clearly indicated that alcohol-based agents were superior to both surfactants and deionized water. mdpi.comresearchgate.net A field trial using treated groundwater for washing was conducted over 152 days. This process involved injecting 31,560 m³ of the treated water and extracting 38,550 m³, which successfully removed approximately 1,887 kg of 4M2NA. mdpi.comresearchgate.net This demonstrates that washing can significantly enhance the release and subsequent removal of the contaminant from the aquifer. mdpi.comresearchgate.net

Detailed research has been conducted to identify the most effective eluting agents and the optimal conditions for their use.

Alcohol Agents : Among the tested alcohols, n-propanol was identified as the most effective eluting agent for 4M2NA. mdpi.com The optimal conditions for its use were determined to be a 60% n-propanol concentration, a liquid-to-solid ratio of 15:1, an acidic pH of 3, and an elution duration of 2 hours, performed in two cycles. mdpi.comresearchgate.net Under these conditions, the concentration of eluted 4M2NA reached 75.49 mg/kg. mdpi.comresearchgate.net

Surfactant Agents : The effectiveness of non-ionic surfactants was ranked as follows: Alkyl polyglycoside (APG) > Triton X-100 > Tween-80. mdpi.com For APG, the best results were achieved at a concentration of 0.5 g/L, a liquid-to-solid ratio of 15:1, a neutral pH of 7, and a duration of 3 hours, repeated over four cycles. mdpi.com

The primary factors influencing the efficiency of both alcohol and surfactant-based elution were found to be the liquid-to-solid ratio and the number of washing cycles. mdpi.comresearchgate.net

Conclusion and Future Research Perspectives

Summary of Current Research Contributions and Gaps

The scientific investigation of 4-Methoxy-2-nitroaniline (B140478) has established its significance primarily as a chemical intermediate. punagri.comthermofisher.com It is a crucial precursor in the synthesis of various organic molecules, including dyes, pigments, and notable pharmaceuticals such as the anti-ulcer medication Omeprazole (B731) and the antimalarial drug Primaquine Phosphate. punagri.com Research has extensively covered its synthesis methodologies, including recent advancements using continuous flow reactors to improve safety and efficiency, as well as its physical properties and toxicological profile. mdpi.comgoogle.com The non-deuterated compound is recognized as a priority environmental pollutant due to its toxicity and persistence, which has spurred research into its environmental impact and remediation. mdpi.comresearchgate.net

In contrast, the deuterated analogue, 4-Methoxy-2-nitroaniline-d3, occupies a more specialized niche. Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612), are invaluable tools in analytical chemistry. cymitquimica.com Their primary application lies in their use as internal standards for quantitative analysis by mass spectrometry and as tracers in studies of metabolic pathways and reaction mechanisms. businessresearchinsights.com The key contribution of this compound is therefore as a high-purity analytical standard that enables precise and accurate quantification of its non-deuterated counterpart.

A significant gap exists in the literature regarding the specific applications of this compound. While its theoretical utility is clear, published studies detailing its practical use in environmental, pharmaceutical, or metabolic analyses are scarce. The bulk of available research concentrates on the parent compound, leaving the applied use of its deuterated version largely undocumented. mdpi.com Furthermore, while remediation strategies for 4-Methoxy-2-nitroaniline are being explored, there is a lack of focus on using deuterated standards to improve the accuracy of these environmental studies. mdpi.comresearchgate.net

| Research Area | Current Contributions | Identified Gaps |

| Synthesis & Manufacturing | Intermediate for pharmaceuticals (Omeprazole, Primaquine) and dyes. punagri.com Development of continuous flow synthesis for the parent compound. google.com | Limited information on the specific synthesis of the deuterated (-d3) version. Lack of application of deuterated standards in process quality control. |

| Analytical Chemistry | This compound serves as a theoretical internal standard for mass spectrometry and NMR. cymitquimica.combusinessresearchinsights.com | Scarcity of published, validated analytical methods using this compound. |

| Environmental Science | The parent compound is identified as a priority pollutant. mdpi.comresearchgate.net Initial studies on remediation from contaminated soil and groundwater exist. mdpi.com | Underutilization of this compound for accurate quantification in environmental monitoring and degradation studies. |

| Toxicology & Metabolism | Toxicity profile of the parent compound has been assessed. mdpi.comnih.gov | Lack of metabolic and pharmacokinetic studies using the deuterated tracer to elucidate its biological fate and toxic mechanisms. |

Identification of Unexplored Research Avenues for this compound

The existing research gaps point toward several unexplored avenues where this compound could provide significant scientific value.

Environmental Monitoring and Remediation: A major opportunity lies in the field of environmental science. The parent compound, 4-Methoxy-2-nitroaniline, has been identified as a contaminant at industrial sites. mdpi.comresearchgate.net Future research should focus on developing and validating robust analytical methods, such as isotope dilution mass spectrometry (IDMS), using this compound as an internal standard. This would allow for highly accurate and precise quantification of the pollutant in complex matrices like soil, groundwater, and industrial effluent, thereby aiding in risk assessment and the evaluation of remediation technologies.

Pharmaceutical and Pharmacokinetic Studies: Given that 4-Methoxy-2-nitroaniline is a key starting material for drugs like Omeprazole, its deuterated form is an ideal tool for pharmacokinetic studies. punagri.com Research could investigate the potential for trace amounts of this precursor or its metabolites to be present in final drug products and track their absorption, distribution, metabolism, and excretion (ADME) in preclinical models. This would provide critical data for both drug safety and manufacturing quality control.

Mechanistic Toxicology: The parent compound is known to cause adverse health effects, including methemoglobinemia. nih.gov this compound could be employed as a tracer in toxicological studies to unravel the specific metabolic pathways leading to toxicity. By tracking the deuterated label, researchers could identify key metabolites and understand the mechanism of action at a molecular level, providing insights that are difficult to obtain with non-labeled compounds.

Potential for Advanced Methodological Development and Novel Applications

The unique properties of this compound open the door for methodological advancements and new applications beyond its role as a simple standard.

Advanced Analytical Methodologies: There is potential to develop sophisticated, multi-residue analytical methods that include this compound. For instance, a single liquid chromatography-tandem mass spectrometry (LC-MS/MS) method could be created to simultaneously quantify residual 4-Methoxy-2-nitroaniline, its manufacturing by-products (e.g., 4-Methoxy-3-nitroaniline), and related pharmaceutical active ingredients in environmental or biological samples. mdpi.com Furthermore, the synthesis of the deuterated standard itself could be optimized, potentially adapting the continuous flow reactor technology used for the parent compound to produce high-purity labeled material more efficiently. google.com

Kinetic Isotope Effect Studies: The deuterium label can be used to study the kinetic isotope effect (KIE) in reactions involving the C-H bonds at the methoxy (B1213986) group. This could provide fundamental insights into the reaction mechanisms during its synthesis or degradation, as well as its interactions with biological systems, such as enzymatic metabolism.

Novel Applications in Materials Science: The non-deuterated compound is used in the synthesis of dyes and pigments. thermofisher.comfishersci.cafishersci.no this compound could be used as a tracer to study the degradation pathways and long-term stability of these materials. By incorporating the labeled compound into a pigment and exposing it to environmental stressors like UV light or chemicals, researchers could track its breakdown products via mass spectrometry with high specificity, helping to design more durable materials. It could also find use in advanced nonlinear optical (NLO) materials, where isotopic substitution can subtly tune material properties. nih.gov

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing 4-Methoxy-2-nitroaniline-d₃ with high isotopic purity?

- Methodology : The synthesis involves hydrolysis of N-(4-methoxy-d₃-phenyl)acetamide using concentrated hydrochloric acid (HCl) at 90–95°C, followed by pH adjustment to 14 with NaOH and extraction with dichloromethane (DCM). Isotopic purity is ensured by using deuterated precursors (e.g., deuterated methoxy groups) and rigorous solvent removal under reduced pressure .

Q. Which spectroscopic methods are most effective for confirming deuterium incorporation in 4-Methoxy-2-nitroaniline-d₃?

- Methodology :

- 1H NMR : Detects the absence of proton signals in deuterated positions (e.g., methoxy-d₃ group) .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight shifts due to deuterium substitution .

- FT-Raman/IR Spectroscopy : Confirms structural integrity and vibrational mode changes induced by deuteration .

Q. What are the primary research applications of 4-Methoxy-2-nitroaniline-d₃ in photonics and materials science?

- Applications :

- Nonlinear Optics (NLO) : Studies on two-photon absorption (2PA) and excited-state absorption (ESA) dynamics using Z-scan and transient transmission techniques .

- Isotopic Labeling : Serves as a stable deuterated intermediate for synthesizing complex molecules in mechanistic studies .

Advanced Questions

Q. How does the aggregation behavior of 4-Methoxy-2-nitroaniline-d₃ in solution affect its nonlinear optical properties, and how can this be controlled experimentally?

- Key Findings : Aggregation at concentrations ≥10⁻³ M reduces effective 2PA and ESA cross-sections due to intermolecular interactions.

- Mitigation Strategies : Use low-concentration solutions (<10⁻³ M) in solvents like acetone to minimize aggregation, as demonstrated via femtosecond laser-based Z-scan measurements .

Q. What computational approaches are suitable for predicting solvent effects on the electronic absorption spectra of deuterated nitroaniline derivatives?

- Methodology : Time-dependent density functional theory (TD-DFT) combined with the polarized continuum model (PCM) accurately predicts solvent-induced spectral shifts. This approach accounts for electron charge transfer interactions influenced by substituents (e.g., nitro and methoxy-d₃ groups) .

Q. In mechanistic studies, how can 4-Methoxy-2-nitroaniline-d₃ be utilized to investigate reaction pathways via isotopic tracing?

- Applications :

- Kinetic Isotope Effects (KIE) : Deuterated methoxy groups act as tracers to study reaction mechanisms (e.g., nitration or reduction) by monitoring isotopic retention via LC-MS or NMR .

- Intermediate Stability : Tracking deuterium retention in intermediates reveals stepwise vs. concerted pathways in aromatic substitution reactions .

Q. How does deuteration influence the vibrational and electronic properties of 4-Methoxy-2-nitroaniline, and what experimental techniques can quantify these effects?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.